molecular formula C25H13ClF4N2O B2422669 2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 478248-04-3

2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2422669
CAS No.: 478248-04-3
M. Wt: 468.84
InChI Key: JSTOJODIEBJOIO-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H13ClF4N2O and its molecular weight is 468.84. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to have analgesic properties , suggesting that they may interact with pain receptors or pathways in the body.

Mode of Action

It’s worth noting that similar compounds have been shown to have analgesic effects These compounds likely interact with their targets, causing changes that result in pain relief

Biochemical Pathways

Based on the analgesic effects of similar compounds , it can be inferred that this compound may affect pain signaling pathways. These pathways involve a variety of biochemical reactions and mediators, and the compound’s effects could potentially involve modulation of these reactions.

Result of Action

Based on the analgesic effects of similar compounds , it can be inferred that this compound may have effects at both the molecular and cellular levels that result in pain relief.

Properties

IUPAC Name

2-[4-(4-chloro-3-fluorophenoxy)phenyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13ClF4N2O/c26-21-11-10-18(12-22(21)27)33-17-8-6-16(7-9-17)24-19(14-31)20(25(28,29)30)13-23(32-24)15-4-2-1-3-5-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTOJODIEBJOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)OC4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.